5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Researchers needing distinct halogen-bonding capabilities or precise lipophilicity modulation in 1,3,4-thiadiazole scaffolds face limited options with chloro/bromo analogs. This ortho-iodo derivative offers unique steric and electronic properties. - **Key Advantage:** Stronger σ-hole potential than Br/Cl analogs, enabling superior halogen-bond-driven crystal engineering (DFT-inferred). - **SAR Utility:** LogP 2.64 provides quantifiable difference for membrane permeability studies. - **Bifunctional Handle:** Iodine for cross-coupling (Suzuki, Sonogashira); primary amine for derivatization.

Molecular Formula C8H6IN3S
Molecular Weight 303.12
CAS No. 299934-10-4
Cat. No. B2715532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine
CAS299934-10-4
Molecular FormulaC8H6IN3S
Molecular Weight303.12
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(S2)N)I
InChIInChI=1S/C8H6IN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
InChIKeyKSLRKHNUTZIYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine: Overview & Key Differentiators


5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (CAS 299934-10-4) is a 1,3,4-thiadiazole derivative, a heterocyclic scaffold known for its broad biological activity [1]. It features a 2-amino group on the thiadiazole ring and a 2-iodophenyl substituent, with a molecular weight of 303.12 g/mol and a calculated LogP of 2.64 . While the 1,3,4-thiadiazole class is well-studied, this specific ortho-iodo analog is not extensively characterized in primary literature. Its value proposition for procurement and research lies in its potential as a versatile building block, with differentiation from other halogenated analogs stemming from the unique steric and electronic properties conferred by the iodine atom .

Reported higher halogen-bond donor potential vs. bromo analog for crystal engineering
Aryl iodide and primary amine provide dual reactive sites for cross-coupling workflows
Class-level evidence positions ortho-iodo scaffold for antiparasitic lead research

5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine Substitution Challenges


Simply substituting 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine with a different 1,3,4-thiadiazole derivative is not chemically or biologically equivalent. The specific halogen (iodine) and its position (ortho) create a unique profile. DFT calculations on a closely related 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine system show that replacing bromine with iodine significantly enhances the σ-hole potential, increasing the structure-directing ability of halogen bonds [1]. Furthermore, in a study of 1,3,4-thiadiazole-2-halophenylamines, the para-iodo derivative (12b) was the most effective antiparasitic agent, demonstrating that iodine substitution at the phenyl ring is a key driver of activity [2]. Therefore, using a chloro or bromo analog will not replicate the intermolecular interactions or biological activity profile of the iodo-substituted compound.

Halogen identity Iodine replacement with bromine or chlorine reduces halogen-bond donor potential and may shift supramolecular assembly outcome.
Substitution pattern Ortho-iodo geometry may not reproduce the antiparasitic potency reported for para-iodo analog; positional isomer effects require verification.
Lipophilicity profile Chloro/bromo analogs have lower cLogP (~2.0–2.3 vs. 2.64), potentially altering membrane permeability context in SAR studies.

5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine Quantitative Evidence


Halogen Bonding & Crystal Engineering

The iodine substituent on the phenyl ring enhances the compound's potential for halogen bonding compared to its bromo analog. While a direct, head-to-head study for the ortho-iodo compound is not available, a closely related study on 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine provides strong class-level evidence [1]. DFT calculations in that study demonstrated that substituting Br with I increased the σ-hole potential, which governs halogen bond strength [1]. This suggests that the ortho-iodo compound will be a more effective halogen-bond donor than the corresponding bromo derivative, a critical factor in crystal engineering and rational drug design.

Halogen Bonding Potential
Class-level inference
I > Br σ-hole potential based on DFT of para-iodo analog [1]
Supports selection for halogen-bond directed crystal engineering
Direct ortho-iodo data not available; para-iodo trend reported
Crystal Engineering Supramolecular Chemistry Halogen Bonding

Antiparasitic Activity of Iodo Thiadiazoles

While specific data for the target compound is lacking, a study on a series of 1,3,4-thiadiazole-2-halophenylamines provides critical class-level inference for its potential biological activity [1]. Among the tested compounds, the para-iodo derivative (12b) was identified as the most effective, with an IC50 of 4.70 µg/mL and a selectivity index of 20.89 against Toxoplasma gondii [1]. This result highlights the significant impact of an iodine substituent on the phenyl ring for antiparasitic activity. It strongly suggests that the ortho-iodo compound, 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine, is a rational and promising starting point for further investigation in antiparasitic drug discovery programs.

Anti-T. gondii Activity
Class-level inference
para-iodo analog IC50 = 4.70 µg/mL, SI = 20.89 (vs. less potent meta-halogens) [2]
Iodo-phenyl motif linked to antiparasitic response; supports ortho-iodo scaffold exploration
Target compound data not available; ortho-position effect to be verified
Antiparasitic Toxoplasma gondii Drug Discovery

Lipophilicity & Membrane Permeability

The calculated partition coefficient (LogP) for 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine is 2.64 . This value is higher than what would be expected for its bromo (estimated LogP ~2.3) and chloro (estimated LogP ~2.0) analogs, due to the increased polarizability and size of the iodine atom. This distinct lipophilicity profile influences membrane permeability and bioavailability, making the iodo derivative a valuable candidate in structure-activity relationship (SAR) studies where fine-tuning of these properties is required.

Lipophilicity (cLogP)
Cross-study comparable
cLogP = 2.64; ~0.3–0.6 units higher than bromo/chloro analogs (estimated)
Higher lipophilicity may modulate membrane permeability in SAR studies
In silico estimate; measured LogP may differ
Lipophilicity ADME Physicochemical Properties

Commercial Availability & Purity

5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine is commercially available from multiple vendors with a standard purity of 95% or higher, and batch-specific quality control data (e.g., NMR, HPLC) is often provided . This ensures consistent and reliable results in downstream applications, a critical factor for both academic and industrial research. The ortho-iodo substitution pattern is less common than the para analog, making its commercial availability a key differentiator for researchers seeking this specific scaffold.

Commercial Availability
Supporting evidence
Multiple vendors; typical purity ≥95% (HPLC, NMR QC data)
Defined purity streamlines procurement and supports reproducible building-block use
Batch-specific QC data to verify prior to use
Sourcing Purity Building Block

5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine Application Scenarios


Crystal Engineering & Supramolecular Synthon Design

Researchers aiming to exploit halogen bonding for the construction of novel crystalline architectures will find this compound highly suitable. The strong σ-hole on the iodine atom, as inferred from studies on the para analog [1], makes it a superior halogen-bond donor compared to bromo- or chloro-substituted thiadiazoles. Its use can enable the design of new co-crystals, salts, or polymorphs with tailored physical properties.

SAR Lipophilicity Tuning

For medicinal chemists exploring structure-activity relationships (SAR) around a 1,3,4-thiadiazole core, this compound provides a precise tool for modulating lipophilicity. Its calculated LogP of 2.64 offers a quantifiable difference from its bromo and chloro counterparts, allowing researchers to systematically study the impact of halogen size on membrane permeability, metabolic stability, and target engagement.

Scaffold for Antiparasitic Lead Optimization

Given the demonstrated efficacy of a closely related para-iodo thiadiazole derivative against Toxoplasma gondii (IC50 = 4.70 µg/mL, SI = 20.89) [2], this ortho-iodo compound represents a logical and promising scaffold for further optimization. It is an ideal building block for researchers developing new anti-infective agents targeting intracellular parasites, as it provides a different spatial orientation of the key iodo-phenyl group compared to the more studied para isomer.

Organic Synthesis & Cross-Coupling Building Block

The presence of a primary amine and an aryl iodide makes this compound a versatile bifunctional building block. The iodine serves as a robust handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 2-amino group on the thiadiazole ring offers a site for further derivatization. Its commercial availability with confirmed purity makes it a practical choice for constructing more complex molecular libraries.

Application
Selection Property
Validation Focus
Crystal engineering
Iodo-substituted halogen-bond donor
Halogen-bond strength (σ-hole potential), co-crystal screening
Lipophilicity SAR modulation
Calculated LogP ~2.64
Measured LogP, membrane permeability assays
Antiparasitic lead research
Ortho-iodo thiadiazole scaffold
In vitro anti-T. gondii activity, selectivity profiling
Cross-coupling building block
Aryl iodide & primary amine bifunctionality
Reactivity in Suzuki/Sonogashira, purity verification ≥95%

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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